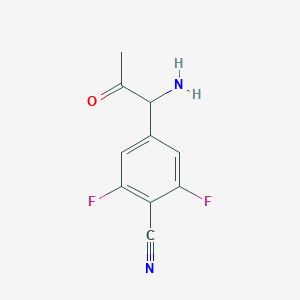

4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile

Description

Properties

Molecular Formula |

C10H8F2N2O |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

4-(1-amino-2-oxopropyl)-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C10H8F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,10H,14H2,1H3 |

InChI Key |

PGSIKGFZBNKXQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C(=C1)F)C#N)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzonitrile and an appropriate amino ketone precursor.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the functional groups on the propyl side chain and stereochemistry. Below is a detailed comparison based on available

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS 1774897-24-3)

- Structural Differences :

- The side chain contains a hydroxyl group (-OH) instead of a ketone group (=O).

- Stereochemistry: The (1S,2R) configuration introduces chirality, which may influence biological interactions.

- Molecular Formula : C₁₀H₁₀F₂N₂O (vs. C₁₀H₉F₂N₂O for the target compound, assuming the oxo group replaces the hydroxyl hydrogen).

- Safety data highlight precautions such as avoiding heat sources (P210) and securing specialized handling protocols (P201/P202) .

General Comparison of Functional Group Impact

| Property | 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile | 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile |

|---|---|---|

| Side Chain | Ketone (=O) | Hydroxyl (-OH) |

| Polarity | Moderate (ketone dipole) | High (hydroxyl H-bonding) |

| Solubility (Predicted) | Lower in water | Higher in polar solvents |

| Reactivity | Susceptible to nucleophilic addition (ketone) | Prone to oxidation or derivatization (hydroxyl) |

| Stereochemical Complexity | Not specified | Chiral centers (1S,2R) |

Research Findings and Implications

- Biological Activity : Fluorine atoms in both compounds enhance metabolic stability and membrane permeability, but the hydroxyl analog’s chirality could lead to enantiomer-specific interactions in drug targets .

- Safety and Handling : The hydroxyl variant mandates stringent safety protocols (e.g., P210 for flammability), whereas the ketone-containing compound’s hazards are unspecified in the evidence .

Biological Activity

4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile is a synthetic compound notable for its unique structure, which includes a difluorobenzene ring, an amino group, and a carbonitrile functional group. Its molecular formula is with a molar mass of approximately 210.18 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in immunopotentiation and enzyme interactions.

The compound exhibits a density of approximately 1.31 g/cm³, indicating its solid-state at room temperature. The presence of fluorine atoms and the nitrile group contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile exhibits significant biological activity:

- Immunopotentiation : It has been studied for its potential to enhance immune responses, suggesting applications in immunotherapy.

- Enzyme Interactions : The compound may interact with various biological macromolecules, including enzymes involved in metabolic processes and disease mechanisms.

The exact mechanism by which 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may influence immune cell signaling pathways and modulate the activity of specific enzymes related to immune responses .

Case Studies

Several studies have explored the biological activity of this compound:

- Immunological Studies : In vitro assays demonstrated that the compound could significantly enhance the proliferation of T-cells when exposed to specific antigens, indicating its potential as an immunomodulator.

- Cytotoxicity Assays : Research involving pancreatic β-cells indicated that derivatives of this compound might protect against endoplasmic reticulum (ER) stress-induced apoptosis. The maximum activity observed was 100% with an EC50 value of 0.1 μM, showcasing its potency in cell viability enhancement under stress conditions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile against structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(Amino)-2,6-difluorobenzenecarbonitrile | Lacks oxopropyl group | Simpler structure may affect biological activity |

| 3-(Amino)-2-fluorobenzoic acid | Contains carboxylic acid | Different solubility and reactivity |

| 4-(1-Aminopropyl)-2-fluorobenzoic acid | Similar propyl chain | Different pharmacological properties |

The unique combination of functional groups and fluorination pattern in 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile may influence its biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.